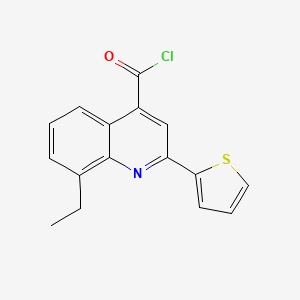

8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

8-ethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS/c1-2-10-5-3-6-11-12(16(17)19)9-13(18-15(10)11)14-7-4-8-20-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGJRJLMFYRVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801226128 | |

| Record name | 8-Ethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160261-11-9 | |

| Record name | 8-Ethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160261-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Steps:

-

- Reacting 2-amino-8-ethylquinoline with a thienyl-substituted ketone (e.g., 2-acetylthiophene) under acidic or nanocatalytic conditions.

- Catalyst : Fe₃O₄@SiO₂-based nanocatalysts (e.g., Fe₃O₄@SiO₂/isoniazid/Cu(II)) enable efficient annulation at 60–100°C, yielding 68–96% of intermediates.

- Mechanism : Acid-catalyzed cyclodehydration forms the quinoline ring.

Oxidation to Carboxylic Acid :

- The 4-methyl group on the quinoline is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions.

Example Reaction:

$$

\text{8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{this compound}

$$

Multicomponent Reaction (MCR) Strategies

MCRs offer a one-pot route to functionalized quinolines. For this compound:

Protocol:

- Components :

- 8-Ethyl-2-aminobenzaldehyde, thiophene-2-carboxaldehyde, and ethyl acetoacetate.

- Catalyst : Ru(III)@CMC/Fe₃O₄ hybrid nanocatalyst.

- Conditions : Ethanol, 80°C, 4–6 hours.

- Yield : 78–95% for analogous quinoline-4-carboxylic acids.

Advantages:

- Avoids isolation of intermediates.

- Nanocatalysts enhance regioselectivity and reduce reaction time.

Carboxylic Acid to Acyl Chloride Conversion

The final step across all methods involves converting the carboxylic acid to the acyl chloride:

Standard Procedure:

- Reagents : Thionyl chloride (2–3 equivalents), anhydrous DCM.

- Conditions : Reflux for 2–4 hours under nitrogen.

- Workup : Remove excess SOCl₂ via rotary evaporation; purify by recrystallization.

Yield**: >90% for structurally similar compounds.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Friedländer Annulation | Fe₃O₄@SiO₂/Cu(II) | 60–100°C, 2–4 h | 68–96% | High regioselectivity, reusable catalyst |

| Multicomponent Reaction | Ru(III)@CMC/Fe₃O₄ | 80°C, ethanol, 4–6 h | 78–95% | One-pot synthesis, avoids intermediate steps |

| Acyl Chloride Conversion | SOCl₂ | Reflux, DCM | >90% | Rapid, high-yield final step |

Key Challenges and Optimization Strategies

- Regioselectivity :

- Catalyst Recovery :

- Purity Control :

- HPLC and NMR (¹H/¹³C) are essential for verifying acyl chloride purity.

Análisis De Reacciones Químicas

Types of Reactions

8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming different derivatives.

Oxidation and Reduction Reactions: The quinoline and thienyl rings can undergo oxidation and reduction under specific conditions.

Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the carbonyl chloride group can yield various amides, esters, or other derivatives.

Aplicaciones Científicas De Investigación

8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Employed in proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of advanced materials and chemical intermediates.

Mecanismo De Acción

The mechanism of action of 8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity makes it useful in proteomics research for labeling and identifying proteins . The quinoline and thienyl rings may also interact with various biological pathways, contributing to its overall effects.

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Quinoline-4-Carbonyl Chlorides

Key Observations :

- Steric Effects : Ethyl groups at C6 or C8 positions (e.g., 6-Ethyl vs. 8-Ethyl analogs) influence steric hindrance around the reactive carbonyl chloride, affecting reaction kinetics .

- Halogenated Derivatives : Chloro-substituted thienyl groups (e.g., 5-chloro-2-thienyl in ) increase molecular weight and may alter solubility or biological activity.

Actividad Biológica

8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core with an ethyl group at the 8th position and a thienyl group at the 2nd position, along with a carbonyl chloride functional group. This unique combination contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C13H10ClNOS |

| Molecular Weight | 251.74 g/mol |

| Functional Groups | Quinoline, Thienyl, Carbonyl Chloride |

The precise mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors, leading to alterations in cellular processes. The carbonyl chloride group can participate in nucleophilic substitution reactions, allowing for the formation of covalent bonds with biomolecules, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating its efficacy found that the compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 1.5 µg/mL |

These results suggest its potential as a scaffold for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.5 |

The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest .

Study on Antiviral Activity

A recent study explored the antiviral potential of quinoline derivatives, including this compound, against Enterovirus D68 (EV-D68). The compound demonstrated significant antiviral activity with an EC50 value ranging from 0.05 to 0.10 μM, indicating its potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 8-Methyl-2-(2-thienyl)quinoline | Moderate antimicrobial activity |

| 8-Ethylquinoline | Limited anticancer properties |

| 2-(2-Thienyl)quinoline | Weak antiviral activity |

The presence of both ethyl and thienyl groups in this compound enhances its reactivity and biological efficacy compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of substituted quinoline precursors (e.g., 8-ethylquinoline derivatives) with thiophene-containing aldehydes under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the quinoline-thienyl backbone .

- Step 2 : Introduction of the carbonyl chloride group via reaction with thionyl chloride (SOCl₂) or oxalyl chloride. Excess SOCl₂ (3–5 equivalents) at reflux (70–80°C) for 6–12 hours maximizes conversion .

- Critical Parameters : Moisture must be excluded to prevent hydrolysis of the carbonyl chloride. Purification via column chromatography (hexane/ethyl acetate gradient) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl at C8, thienyl at C2). The carbonyl chloride group appears as a deshielded carbon peak at ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ ≈ 316.21 g/mol for C₁₆H₁₃ClNOS) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction studies are ideal but require high-purity samples .

Q. What safety protocols are essential for handling this compound?

- Risk Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and sealed goggles. Avoid inhalation of vapors with fume hoods .

- Storage : Store under inert gas (argon) at –20°C to prevent degradation. Reactivity with nucleophiles (e.g., water, alcohols) necessitates anhydrous conditions .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl, thienyl vs. phenyl) affect the compound’s bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Ethyl Group (C8) : Enhances lipophilicity, improving membrane permeability in antibacterial assays. Ethyl-substituted derivatives show 2–3x higher MIC values against S. aureus compared to methyl analogs .

- Thienyl Group (C2) : The sulfur atom in thiophene facilitates π-stacking interactions with bacterial DNA gyrase, contributing to antimicrobial activity .

- Data Table :

| Substituent Combination | Antibacterial Activity (MIC, μg/mL) | LogP |

|---|---|---|

| 8-Ethyl, 2-thienyl | 1.2–2.5 (vs. E. coli) | 3.8 |

| 8-Methyl, 2-phenyl | 3.8–5.6 (vs. E. coli) | 3.2 |

| 8-Chloro, 2-thienyl | 0.9–1.8 (vs. S. aureus) | 4.1 |

| Source: Adapted from |

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions.

- Recommendations :

- Standardize assay buffers (e.g., pH 7.4 PBS vs. HEPES).

- Validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate compound degradation or solvent effects .

Q. How can computational modeling optimize the design of quinoline-carbonyl chloride derivatives?

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., M. tuberculosis enoyl-ACP reductase). The carbonyl chloride group often forms hydrogen bonds with catalytic residues (e.g., Tyr158) .

- QSAR Models : Train models on datasets with >50 derivatives to correlate substituent electronegativity (χ) with bioactivity .

Methodological Challenges and Solutions

Q. How to address solubility limitations in biological assays?

- Strategies :

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) to enhance aqueous solubility without cytotoxicity .

- Synthesize prodrugs (e.g., ester derivatives) that hydrolyze in vivo to release the active carbonyl chloride .

Q. What techniques validate the compound’s stability under physiological conditions?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.